molecular formula C20H17N3O B3905364 3-methyl-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

3-methyl-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

Cat. No. B3905364
M. Wt: 315.4 g/mol
InChI Key: YJAPKKCZHULBAA-VAWYXSNFSA-N
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Description

3-methyl-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone , also known by its chemical formula C₁₇H₁₄N₂O , belongs to the class of tryptamines. It exhibits interesting pharmacological properties and has been studied for its potential therapeutic applications .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction between 1-methylindole-3-carbaldehyde and 2-chloroacetamide derivatives . The resulting product assumes an approximately planar Z configuration. Detailed synthetic procedures and reaction conditions are documented in the literature .


Molecular Structure Analysis

The molecular formula of 3-methyl-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is C₁₇H₁₄N₂O . It consists of a quinazolinone core with an indole moiety attached via a vinyl linkage. The compound’s 2D and 3D structures can be visualized using computational tools .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it is essential to explore its reactivity with various functional groups. Investigating its behavior under different conditions can provide insights into potential synthetic routes or modifications .


Physical And Chemical Properties Analysis

  • Spectral Data : Analyze its FT-IR, NMR, and mass spectrometry data .

Mechanism of Action

The precise mechanism of action for 3-methyl-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone remains an active area of research. Researchers have explored its interactions with biological targets, including receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its mode of action .

Safety and Hazards

  • Environmental Impact : Consider its environmental fate and potential hazards .

Future Directions

  • Clinical Trials : Consider preclinical and clinical studies to evaluate its safety and efficacy .

properties

IUPAC Name

3-methyl-2-[(E)-2-(1-methylindol-3-yl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-22-13-14(15-7-4-6-10-18(15)22)11-12-19-21-17-9-5-3-8-16(17)20(24)23(19)2/h3-13H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAPKKCZHULBAA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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